1-(Pyridazin-4-yl)ethanone

Übersicht

Beschreibung

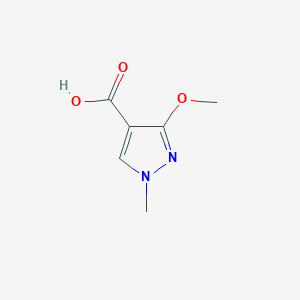

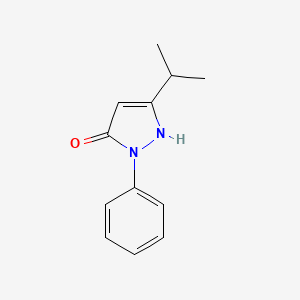

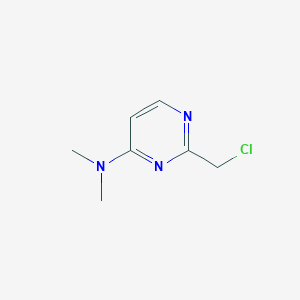

1-(Pyridazin-4-yl)ethanone is an organic compound with the molecular formula C6H6N2O . It is commonly used as a key intermediate in the synthesis of various pharmaceutical compounds.

Synthesis Analysis

The synthesis of this compound involves a reaction with methylmagnesium bromide in tetrahydrofuran, followed by extraction with chloroform. The resulting residue is purified by silica gel column chromatography .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H6N2O . The compound has a molecular weight of 122.13 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 122.13 . The compound should be stored in a dry place, preferably in a freezer, under -20C . It has a boiling point of 285.8C at 760 mmHg and a melting point of 69-70C .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

1-(Pyridazin-4-yl)ethanone derivatives have been synthesized and evaluated for their antiviral activities. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has shown potential antiviral activity against HSV1 and HAV-MBB, highlighting its relevance in the development of new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Antimicrobial Activity

The compound 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has been synthesized and found to possess significant antimicrobial activity, demonstrating its potential in addressing microbial resistance issues (Salimon, Salih, & Hussien, 2011).

Antibacterial and Plant Growth Regulatory Activities

1H-1,2,4-Triazole derivatives containing the pyridine moiety, synthesized from 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, have shown both antibacterial and plant growth regulatory activities. This research opens up new avenues for the application of pyridazin-4-yl derivatives in agriculture (Liu, Tao, Dai, Jin, & Fang, 2007).

Charge Density Studies

Studies on the charge densities of phenoxazine and phenothiazine derivatives, including 1-(4-phenothiazin-10-yl-phenyl)-ethanone, have provided insights into molecular charge redistribution. This research is crucial for understanding the electronic properties of pyridazin-4-yl derivatives, with implications in material science (Malinska, Nowacki, Kapturkiewicz, & Woźniak, 2012).

Synthesis for Tuberculosis Studies

New derivatives from 1,3,4-thiadiazolyl ethanone, aimed at combating tuberculosis, have been synthesized and evaluated through molecular docking studies. This highlights the potential of pyridazin-4-yl derivatives in developing novel therapeutics for tuberculosis (Abdelall, 2014).

Antifungal Activity

(+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives have been synthesized and tested for antifungal activity, showing moderate effectiveness against strains of Candida, pointing to their potential in antifungal drug development (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Wirkmechanismus

Target of Action

It’s known that pyridazine derivatives, which include 1-(pyridazin-4-yl)ethanone, have been found to exhibit a wide range of pharmacological activities . They have been associated with various pharmacological activities, including phosphodiesterase (PDE) inhibition .

Mode of Action

It’s known that some pyridazinone derivatives, which include this compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

It’s known that pyridazinone derivatives can influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

It’s known that pyridazinone derivatives can have a wide range of effects due to their broad spectrum of pharmacological activities .

Biochemische Analyse

Biochemical Properties

1-(Pyridazin-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters in the brain . The interaction between this compound and MAO can lead to the inhibition of the enzyme, thereby affecting neurotransmitter levels and potentially influencing mood and behavior.

Additionally, this compound can form hydrogen bonds with proteins, which can alter their conformation and function. This compound’s ability to engage in π-π stacking interactions further enhances its binding affinity with various biomolecules .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In neuronal cells, it can modulate cell signaling pathways by inhibiting MAO, leading to altered neurotransmitter levels . This modulation can impact gene expression and cellular metabolism, potentially affecting cell function and behavior.

In cancer cells, this compound has shown cytotoxic effects, possibly through the induction of oxidative stress and apoptosis . The compound’s influence on cell signaling pathways, such as the MAPK/ERK pathway, can lead to changes in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to the active site of MAO, inhibiting its activity and leading to increased levels of neurotransmitters . This binding interaction is facilitated by hydrogen bonding and π-π stacking interactions.

Furthermore, this compound can influence gene expression by modulating transcription factors and signaling pathways. For example, its interaction with the MAPK/ERK pathway can lead to changes in the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored under appropriate conditions, such as in a sealed container at low temperatures . It can degrade over time when exposed to light and air, leading to a decrease in its efficacy.

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. Chronic exposure to the compound can lead to prolonged inhibition of MAO and altered neurotransmitter levels, potentially affecting behavior and mood .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can inhibit MAO activity without causing significant adverse effects . At higher doses, it can induce toxicity, leading to symptoms such as oxidative stress, apoptosis, and organ damage.

Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects. Beyond this threshold, the risk of adverse effects increases, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted from the body . The compound’s interaction with cytochrome P450 enzymes can influence its metabolic rate and the formation of reactive intermediates.

Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. This modulation can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific cellular compartments.

The distribution of this compound can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of transporters . These factors determine the compound’s localization and accumulation within different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments through targeting signals and post-translational modifications . For instance, the compound can accumulate in the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes.

The subcellular localization of this compound can influence its activity and function. By targeting specific organelles, the compound can modulate localized biochemical reactions and cellular processes .

Eigenschaften

IUPAC Name |

1-pyridazin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFYWGOLMZIBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560466 | |

| Record name | 1-(Pyridazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50901-46-7 | |

| Record name | 1-(Pyridazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridazin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)

acetic acid](/img/structure/B1316894.png)

![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)